molecular formula C19H19N3O B6139901 4-(1H-imidazol-1-ylmethyl)-N-(4-methylbenzyl)benzamide

4-(1H-imidazol-1-ylmethyl)-N-(4-methylbenzyl)benzamide

Cat. No. B6139901
M. Wt: 305.4 g/mol
InChI Key: MGPJGZVFNCWFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-imidazol-1-ylmethyl)-N-(4-methylbenzyl)benzamide, also known as JNJ-26481585, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. Inhibition of HDACs has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism of Action

4-(1H-imidazol-1-ylmethyl)-N-(4-methylbenzyl)benzamide exerts its effects by inhibiting HDACs, which leads to the accumulation of acetylated histones and the activation of gene transcription. This can result in the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation, which can contribute to its anti-tumor activity. Additionally, HDAC inhibition has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as promote differentiation in certain cell types. It has also been shown to decrease inflammation and oxidative stress in animal models of neurodegenerative diseases. However, it is important to note that the exact biochemical and physiological effects of this compound may vary depending on the specific cell type and disease context.

Advantages and Limitations for Lab Experiments

One advantage of 4-(1H-imidazol-1-ylmethyl)-N-(4-methylbenzyl)benzamide is that it is a potent and selective inhibitor of HDACs, which can make it a useful tool for studying the role of HDACs in various biological processes. However, one limitation is that it can have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results. Additionally, this compound has poor solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-(1H-imidazol-1-ylmethyl)-N-(4-methylbenzyl)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used as therapeutic agents in cancer and other diseases. Additionally, further studies are needed to elucidate the specific mechanisms underlying the anti-tumor and neuroprotective effects of this compound, as well as to identify biomarkers that can predict response to treatment. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in the context of long-term treatment.

Synthesis Methods

4-(1H-imidazol-1-ylmethyl)-N-(4-methylbenzyl)benzamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 4-methylbenzylamine with 4-chlorobenzoyl chloride to produce N-(4-methylbenzyl)-4-chlorobenzamide. This intermediate is then reacted with 1H-imidazole-1-carboxaldehyde in the presence of a base to yield this compound.

Scientific Research Applications

4-(1H-imidazol-1-ylmethyl)-N-(4-methylbenzyl)benzamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease.

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-15-2-4-16(5-3-15)12-21-19(23)18-8-6-17(7-9-18)13-22-11-10-20-14-22/h2-11,14H,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPJGZVFNCWFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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